Cas no 70017-22-0 (methyl 5-nitro-2-sulfamoylbenzoate)

methyl 5-nitro-2-sulfamoylbenzoate Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid,2-(aminosulfonyl)-5-nitro-, methyl ester
- methyl 5-nitro-2-sulfamoylbenzoate
- 5-Nitro-2-sulfamoylbenzoic acid methyl ester
- methyl5-nitro-2-sulfamoylbenzoate
- BENZOIC ACID, 5-NITRO-2-SULFAMOYL-, METHYL ESTER
- DTXSID60220287
- EN300-285709
- 70017-22-0
- BRN 2993761
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- MDL: MFCD01661781
- Inchi: InChI=1S/C8H8N2O6S/c1-16-8(11)6-4-5(10(12)13)2-3-7(6)17(9,14)15/h2-4H,1H3,(H2,9,14,15)
- InChI Key: RNHQISOXRONZMH-UHFFFAOYSA-N
- SMILES: COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)N
Computed Properties
- Exact Mass: 260.01034
- Monoisotopic Mass: 260.010307
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 409
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 141
- XLogP3: 0.8
Experimental Properties
- Density: 1.547
- Boiling Point: 492.6°Cat760mmHg
- Flash Point: 251.7°C
- Refractive Index: 1.584
- PSA: 129.6
methyl 5-nitro-2-sulfamoylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-285709-10.0g |
methyl 5-nitro-2-sulfamoylbenzoate |
70017-22-0 | 95.0% | 10.0g |
$2085.0 | 2025-03-19 | |
Enamine | EN300-285709-1.0g |
methyl 5-nitro-2-sulfamoylbenzoate |
70017-22-0 | 95.0% | 1.0g |
$485.0 | 2025-03-19 | |
Enamine | EN300-285709-10g |
methyl 5-nitro-2-sulfamoylbenzoate |
70017-22-0 | 10g |
$2085.0 | 2023-09-07 | ||
Enamine | EN300-285709-5g |
methyl 5-nitro-2-sulfamoylbenzoate |
70017-22-0 | 5g |
$1406.0 | 2023-09-07 | ||
Enamine | EN300-285709-0.1g |
methyl 5-nitro-2-sulfamoylbenzoate |
70017-22-0 | 95.0% | 0.1g |
$427.0 | 2025-03-19 | |
Enamine | EN300-285709-0.5g |
methyl 5-nitro-2-sulfamoylbenzoate |
70017-22-0 | 95.0% | 0.5g |
$465.0 | 2025-03-19 | |
Enamine | EN300-285709-0.05g |
methyl 5-nitro-2-sulfamoylbenzoate |
70017-22-0 | 95.0% | 0.05g |
$407.0 | 2025-03-19 | |
Enamine | EN300-285709-2.5g |
methyl 5-nitro-2-sulfamoylbenzoate |
70017-22-0 | 95.0% | 2.5g |
$949.0 | 2025-03-19 | |
Enamine | EN300-285709-5.0g |
methyl 5-nitro-2-sulfamoylbenzoate |
70017-22-0 | 95.0% | 5.0g |
$1406.0 | 2025-03-19 | |
Enamine | EN300-285709-1g |
methyl 5-nitro-2-sulfamoylbenzoate |
70017-22-0 | 1g |
$485.0 | 2023-09-07 |
methyl 5-nitro-2-sulfamoylbenzoate Related Literature
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
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5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
Additional information on methyl 5-nitro-2-sulfamoylbenzoate
Chemical Overview of CAS No 70017-22-0: Methyl 5-Nitro-2-Sulfamoylbenzoate
Methyl 5-nitro-2-sulfamoylbenzoate, identified by the CAS registry number CAS No 70017-22-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzoate moiety substituted with a nitro group at the 5-position and a sulfamoyl group at the 2-position, along with a methyl ester group. The combination of these functional groups imparts distinctive chemical and biological properties to the molecule, making it a subject of extensive research.
The synthesis of methyl 5-nitro-2-sulfamoylbenzoate involves multi-step organic reactions, often utilizing advanced methodologies such as nucleophilic aromatic substitution and esterification. Recent studies have focused on optimizing the synthesis pathway to enhance yield and purity, which are critical for its application in various industries. Researchers have also explored the use of green chemistry principles to make the synthesis process more environmentally friendly.
The structural features of CAS No 70017-22-0 make it a versatile compound with potential applications in drug discovery, agrochemicals, and materials science. For instance, its nitro group is known to exhibit strong electron-withdrawing effects, which can influence the electronic properties of the molecule and its reactivity in different chemical environments. The sulfamoyl group, on the other hand, contributes to hydrogen bonding capabilities, enhancing solubility and bioavailability—a crucial factor in pharmaceutical applications.
In recent years, there has been growing interest in exploring the biological activities of methyl 5-nitro-2-sulfamoylbenzoate. Studies have demonstrated its potential as an anti-inflammatory agent due to its ability to inhibit certain enzymes involved in inflammatory pathways. Additionally, research into its antioxidant properties has revealed promising results, suggesting its role in protecting cells from oxidative stress—a condition linked to various diseases such as cancer and neurodegenerative disorders.
The application of computational chemistry tools has significantly advanced our understanding of CAS No 70017-22-0. Molecular modeling studies have provided insights into its three-dimensional structure, interaction with biological targets, and potential for further modification to enhance therapeutic efficacy. These computational approaches have also facilitated the design of analogs with improved pharmacokinetic profiles.
In conclusion, methyl 5-nitro-2-sulfamoylbenzoate (CAS No 70017-22-0) stands out as a compound with diverse applications and promising therapeutic potential. Ongoing research continues to uncover new aspects of its chemistry and biology, positioning it as a valuable asset in both academic and industrial settings.
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